molecular formula C16H22FN3O4 B1439862 Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate CAS No. 1261079-70-2

Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B1439862
CAS No.: 1261079-70-2
M. Wt: 339.36 g/mol
InChI Key: MSBSESRLZPZBEQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a fluorinated aromatic ring, and a nitro group. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, it may bind to certain receptors, altering their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production. These effects are cell type-specific and can vary depending on the concentration and duration of exposure.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors, which can lead to inhibition or activation of their activity . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . The stability of the compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or protecting against cellular damage . At high doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. The threshold for these effects depends on the specific animal model and the route of administration.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation into various metabolites . These metabolites can have different biochemical properties and may contribute to the overall effects of the compound. The metabolic pathways of this compound can also influence metabolic flux and the levels of certain metabolites, affecting cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound within different cellular compartments. The distribution of the compound can affect its bioavailability and the extent of its biochemical effects. Additionally, the compound may accumulate in certain tissues, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus may allow the compound to interact with transcription factors and influence gene expression, while localization to the mitochondria may affect cellular energy production and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:

    Nitration: The starting material, 4-fluoro-5-methyl-2-nitroaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Piperazine Formation: The nitrated compound is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed

    Reduction: 4-(4-fluoro-5-methyl-2-aminophenyl)piperazine-1-carboxylate.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but with a bromine atom instead of a fluorine atom.

    Tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate: Contains a different substituent on the aromatic ring.

Uniqueness

Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate is unique due to the combination of the fluorine and nitro groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4/c1-11-9-13(14(20(22)23)10-12(11)17)18-5-7-19(8-6-18)15(21)24-16(2,3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBSESRLZPZBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122217
Record name 1-Piperazinecarboxylic acid, 4-(4-fluoro-5-methyl-2-nitrophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261079-70-2
Record name 1-Piperazinecarboxylic acid, 4-(4-fluoro-5-methyl-2-nitrophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261079-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(4-fluoro-5-methyl-2-nitrophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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